![molecular formula C17H18F3N3O3S B4758444 2-[(4-propylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4758444.png)
2-[(4-propylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide
説明
2-[(4-propylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It has been shown to have potent anti-tumor activity in preclinical studies, making it a promising candidate for further development.
作用機序
2-[(4-propylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of B cells. By inhibiting BTK, 2-[(4-propylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide blocks the activation of downstream signaling pathways, leading to apoptosis (programmed cell death) of cancer cells.
Biochemical and Physiological Effects:
2-[(4-propylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide has been shown to have a number of biochemical and physiological effects, including inhibition of BTK phosphorylation, downregulation of anti-apoptotic proteins, and induction of apoptosis in cancer cells. In addition, 2-[(4-propylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide has been shown to inhibit the production of cytokines and chemokines, which play a role in the inflammatory response.
実験室実験の利点と制限
One of the main advantages of 2-[(4-propylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide is its potency and selectivity for BTK, which makes it an attractive candidate for further development as a cancer therapy. However, one limitation of 2-[(4-propylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide is its relatively short half-life, which may limit its effectiveness in vivo.
将来の方向性
There are several potential future directions for the development of 2-[(4-propylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide as a cancer therapy. One possibility is to combine 2-[(4-propylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway, to enhance its anti-tumor activity. Another potential direction is to develop more potent and selective BTK inhibitors that can overcome the limitations of 2-[(4-propylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide. Finally, further preclinical and clinical studies will be needed to determine the safety and efficacy of 2-[(4-propylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide in humans.
科学的研究の応用
2-[(4-propylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to have potent anti-tumor activity, both as a single agent and in combination with other therapies. In addition, 2-[(4-propylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide has been shown to be well-tolerated in preclinical studies, with no significant toxicity observed.
特性
IUPAC Name |
1-[(4-propylphenyl)sulfonylamino]-3-[2-(trifluoromethyl)phenyl]urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O3S/c1-2-5-12-8-10-13(11-9-12)27(25,26)23-22-16(24)21-15-7-4-3-6-14(15)17(18,19)20/h3-4,6-11,23H,2,5H2,1H3,(H2,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSOUNVPXIISNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NNC(=O)NC2=CC=CC=C2C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-propylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。